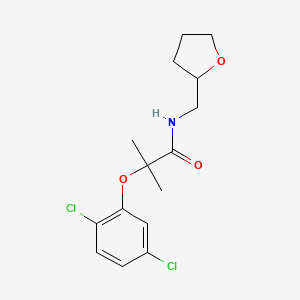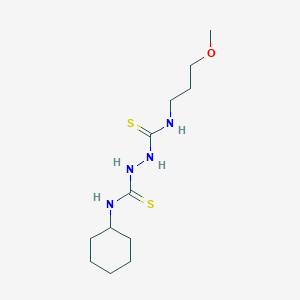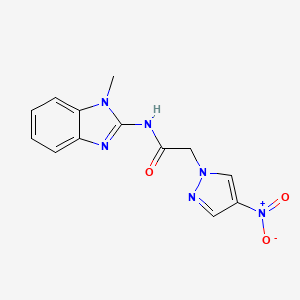
2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide
説明
2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It was first synthesized in the 1960s and has since become an important tool for farmers to ensure healthy crop growth. In
作用機序
DCPA works by inhibiting the growth of weeds. It does this by interfering with the synthesis of fatty acids in the plant, which are essential for growth and development. DCPA specifically targets the acetyl-CoA carboxylase enzyme, which is responsible for the first step in fatty acid synthesis. Without this enzyme, the plant cannot produce the necessary fatty acids, and growth is inhibited.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized in the body and excreted in the urine. However, it can have some negative effects on non-target plants and animals. DCPA can persist in the soil for several months, which can lead to the accumulation of residues in the environment. This can have negative effects on soil microorganisms and other non-target organisms.
実験室実験の利点と制限
DCPA is a useful tool for studying weed control and crop protection. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, it is important to note that DCPA can have negative effects on non-target organisms, which can limit its use in certain experiments. Additionally, the persistence of DCPA in the soil can make it difficult to conduct long-term experiments.
将来の方向性
There are several future directions for the study of DCPA. One area of research is the development of new herbicides that are more effective and have fewer negative effects on the environment. Another area of research is the study of the long-term effects of DCPA on soil microorganisms and other non-target organisms. Finally, the development of new synthesis methods for DCPA could lead to more efficient and cost-effective production methods.
科学的研究の応用
DCPA has been extensively studied for its herbicidal properties. It is commonly used in the research of weed control, crop protection, and environmental safety. DCPA has been shown to be effective against a wide range of weeds, including crabgrass, foxtail, and annual bluegrass. It is also used as a standard reference material for herbicide residue analysis.
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(2,14(19)18-9-11-4-3-7-20-11)21-13-8-10(16)5-6-12(13)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNUOQCEUEYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)
![ethyl 4-amino-2-({2-[cyclohexyl(methyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4846642.png)



![N-(2,3-dimethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarboxamide](/img/structure/B4846669.png)
![2-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4846680.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B4846697.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)
![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)